Cas no 847192-09-0 (5-(benzylsulfanyl)-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H-1,3diazino4,5-dpyrimidine-2,4-dione)

5-(Benzylsulfanyl)-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H-1,3-diazino[4,5-d]pyrimidine-2,4-dione is a heterocyclic compound featuring a fused diazinopyrimidine core with benzylsulfanyl and thiophen-2-yl substituents. Its structural complexity offers potential utility in medicinal chemistry, particularly as a scaffold for developing biologically active molecules. The presence of sulfur-containing functional groups (benzylsulfanyl and thiophene) may enhance binding affinity in target interactions, while the diazinopyrimidine core provides stability and synthetic versatility. This compound is of interest for research applications, including enzyme inhibition studies or as an intermediate in the synthesis of pharmacologically relevant derivatives. Its well-defined structure allows for precise modifications to explore structure-activity relationships.
5-(benzylsulfanyl)-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H-1,3diazino4,5-dpyrimidine-2,4-dione structure
847192-09-0 structure
Product name:5-(benzylsulfanyl)-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H-1,3diazino4,5-dpyrimidine-2,4-dione
CAS No:847192-09-0
MF:C19H16N4O2S2
MW:396.485940933228
CID:6291600
PubChem ID:7110472

5-(benzylsulfanyl)-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H-1,3diazino4,5-dpyrimidine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 5-(benzylsulfanyl)-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H-1,3diazino4,5-dpyrimidine-2,4-dione
    • 5-(benzylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
    • 847192-09-0
    • CCG-305218
    • SR-01000008035-1
    • AB00671232-01
    • 5-benzylsulfanyl-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione
    • SR-01000008035
    • F0654-1504
    • AKOS024593223
    • Inchi: 1S/C19H16N4O2S2/c1-22-16-14(18(24)23(2)19(22)25)17(27-11-12-7-4-3-5-8-12)21-15(20-16)13-9-6-10-26-13/h3-10H,11H2,1-2H3
    • InChI Key: RYWUPOWGPGJELT-UHFFFAOYSA-N
    • SMILES: S(CC1C=CC=CC=1)C1=C2C(N(C)C(N(C)C2=NC(C2=CC=CS2)=N1)=O)=O

Computed Properties

  • Exact Mass: 396.07146811g/mol
  • Monoisotopic Mass: 396.07146811g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 572
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 120Ų
  • XLogP3: 3.1

5-(benzylsulfanyl)-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H-1,3diazino4,5-dpyrimidine-2,4-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0654-1504-30mg
5-(benzylsulfanyl)-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
847192-09-0 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0654-1504-2mg
5-(benzylsulfanyl)-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
847192-09-0 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0654-1504-20mg
5-(benzylsulfanyl)-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
847192-09-0 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0654-1504-40mg
5-(benzylsulfanyl)-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
847192-09-0 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0654-1504-2μmol
5-(benzylsulfanyl)-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
847192-09-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0654-1504-5μmol
5-(benzylsulfanyl)-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
847192-09-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0654-1504-5mg
5-(benzylsulfanyl)-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
847192-09-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0654-1504-50mg
5-(benzylsulfanyl)-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
847192-09-0 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0654-1504-1mg
5-(benzylsulfanyl)-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
847192-09-0 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0654-1504-25mg
5-(benzylsulfanyl)-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
847192-09-0 90%+
25mg
$109.0 2023-05-17

Additional information on 5-(benzylsulfanyl)-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H-1,3diazino4,5-dpyrimidine-2,4-dione

5-(Benzylsulfanyl)-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H-1,3-diazino[4,5-d]pyrimidine-2,4-dione: A Comprehensive Overview

The compound 5-(benzylsulfanyl)-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H-1,3-diazino[4,5-d]pyrimidine-2,4-dione (CAS No. 847192-09-0) is a unique heterocyclic molecule with significant potential in pharmaceutical and materials science research. Its complex structure, featuring a diazinopyrimidine core modified with benzylsulfanyl and thiophene substituents, makes it an intriguing subject for scientists exploring novel bioactive compounds and functional materials.

In recent years, the scientific community has shown growing interest in thiophene-containing compounds due to their diverse biological activities and applications in organic electronics. The presence of both thiophene and benzylsulfanyl moieties in this molecule suggests potential for interesting electronic properties and biological interactions. Researchers are particularly interested in how these structural features might influence the compound's pharmacokinetic properties and binding affinities to various biological targets.

The diazinopyrimidine scaffold is known to be a privileged structure in medicinal chemistry, often associated with various biological activities. When modified with specific substituents like those found in 5-(benzylsulfanyl)-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H-1,3-diazino[4,5-d]pyrimidine-2,4-dione, these molecules can exhibit enhanced properties. Current research trends focus on understanding how the benzylsulfanyl group affects the molecule's stability and reactivity, while the thiophene ring may contribute to π-stacking interactions important for both biological activity and material applications.

Synthetic approaches to 847192-09-0 typically involve multi-step organic transformations, with researchers constantly optimizing routes to improve yields and purity. The compound's structural complexity presents interesting challenges for synthetic chemists, particularly in controlling regio- and stereochemistry during the formation of the diazinopyrimidine core. Recent advances in green chemistry methodologies have prompted investigations into more sustainable synthetic routes for such heterocyclic systems.

From a pharmaceutical perspective, molecules containing both pyrimidine and thiophene units have shown promise in various therapeutic areas. While specific biological data for 5-(benzylsulfanyl)-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H-1,3-diazino[4,5-d]pyrimidine-2,4-dione may be limited, structure-activity relationship studies suggest potential applications worth exploring. Researchers are particularly interested in whether the benzylsulfanyl moiety could enhance membrane permeability or serve as a metabolically stable bioisostere in drug design.

In materials science, the combination of electron-rich thiophene and electron-deficient pyrimidine units in 847192-09-0 suggests possible applications in organic semiconductors or photovoltaic materials. The compound's potential for charge transport properties makes it an interesting candidate for investigation in the development of new organic electronic devices, aligning with current trends in sustainable energy technologies.

Analytical characterization of 5-(benzylsulfanyl)-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H-1,3-diazino[4,5-d]pyrimidine-2,4-dione typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods help confirm the compound's structure and purity, which are crucial for both research and potential applications. Recent improvements in analytical instrumentation have enabled more detailed studies of such complex molecules at lower concentrations.

The stability and storage conditions of CAS 847192-09-0 are important considerations for researchers working with this compound. Like many heterocyclic systems, it may be sensitive to light, moisture, or oxidation, requiring appropriate handling procedures. Current best practices in chemical storage and handling emphasize the importance of understanding these stability characteristics to ensure reproducible experimental results.

As research into functionalized diazinopyrimidines continues to advance, compounds like 5-(benzylsulfanyl)-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H-1,3-diazino[4,5-d]pyrimidine-2,4-dione represent valuable tools for exploring structure-property relationships. Future directions may include computational studies to predict its electronic properties, expanded biological screening, or incorporation into more complex molecular architectures for specialized applications.

The commercial availability and synthesis scalability of 847192-09-0 are subjects of interest for both academic and industrial researchers. As demand grows for structurally diverse building blocks in drug discovery and materials science, efficient production methods for such specialized compounds become increasingly important. This aligns with broader trends toward customized molecular solutions in chemical research and development.

In conclusion, 5-(benzylsulfanyl)-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H-1,3-diazino[4,5-d]pyrimidine-2,4-dione represents an intriguing example of modern heterocyclic chemistry with potential applications across multiple scientific disciplines. Its unique combination of structural features continues to attract research attention, contributing to our understanding of how specific molecular modifications can influence compound properties and functionality.

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